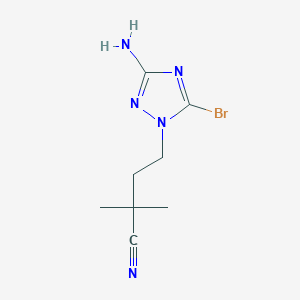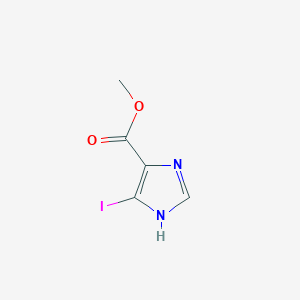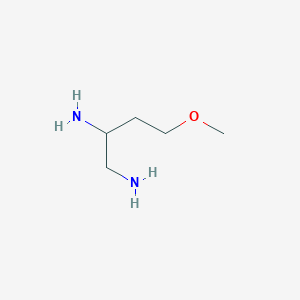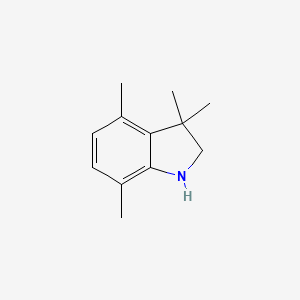
3,3,4,7-tetramethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its four methyl groups attached to the indole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,7-tetramethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of a suitable indole precursor, followed by selective methylation. For instance, starting from 2,3-dihydro-1H-indole, methylation can be achieved using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be used in hydrogenation reactions to introduce the dihydro functionality. Large-scale methylation might employ continuous flow reactors to ensure consistent product quality and efficient use of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the dihydro-indole to fully saturated indoline derivatives. Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions not occupied by methyl groups. Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Br₂ in acetic acid for bromination, HNO₃ in sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indoles.
Wissenschaftliche Forschungsanwendungen
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3,4,7-tetramethyl-2,3-dihydro-1H-indole depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of methyl groups can influence its binding affinity and specificity. For example, it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-indole: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
1,3,3-Trimethyl-2-methyleneindoline: Contains a methylene group, which can participate in different types of chemical reactions compared to the tetramethyl derivative.
1,4,7-Trimethyl-2,3-dihydro-1H-indene: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical behavior and potential applications. The presence of four methyl groups can affect its solubility, stability, and interaction with other molecules, making it distinct from other indole derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to biological research.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
3,3,4,7-tetramethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-8-5-6-9(2)11-10(8)12(3,4)7-13-11/h5-6,13H,7H2,1-4H3 |
InChI-Schlüssel |
UYRNQNZTNDYGGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)NCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


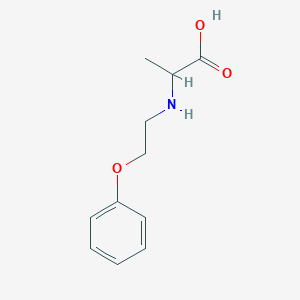
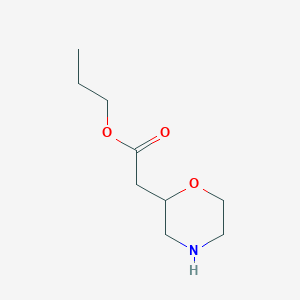
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
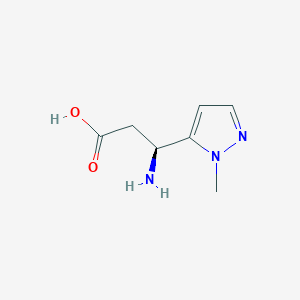
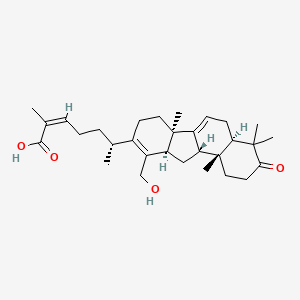
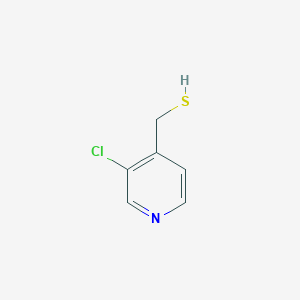
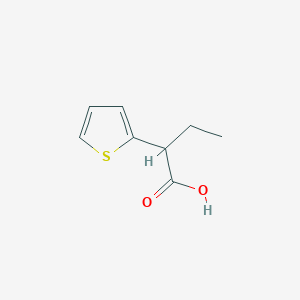
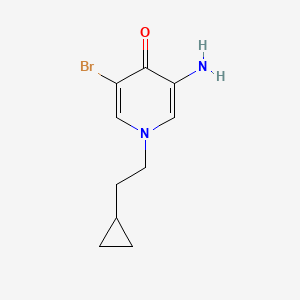
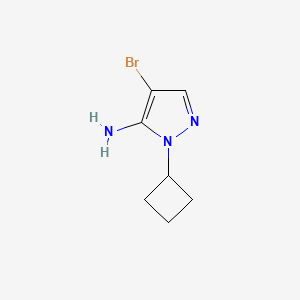
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
